molecular formula C11H12BrFO3 B13681362 Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

Cat. No.: B13681362
M. Wt: 291.11 g/mol
InChI Key: CVNOYVDANOGFON-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is a β-hydroxy ester featuring a phenyl ring substituted with bromine (position 3) and fluorine (position 4). The hydroxyl group at the β-position and the ester moiety make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its stereochemistry (e.g., (S)-configuration) is critical for biological activity, as demonstrated by methodologies involving Mosher’s ester derivatization and NMR analysis to confirm absolute configurations .

Properties

Molecular Formula

C11H12BrFO3

Molecular Weight

291.11 g/mol

IUPAC Name

ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-4-9(13)8(12)5-7/h3-5,10,14H,2,6H2,1H3

InChI Key

CVNOYVDANOGFON-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

Preparation Methods

General Strategy

The synthesis of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate generally follows these key steps:

Specific Synthetic Route Example

A representative synthetic route involves:

This approach is supported by analogous syntheses of similar hydroxyesters, such as ethyl 3-(4-methoxyphenyl)-3-hydroxypropanoate, where sodium borohydride reduction of the ketoester intermediate yielded the hydroxyester with good yields (~77%).

Reaction Conditions

  • Reduction step : Sodium borohydride (NaBH4), 1.0–1.2 equivalents, in ethanol solvent at 0°C to room temperature for 2–4 hours.
  • Work-up : Quenching with saturated ammonium chloride solution, extraction with ethyl acetate, drying over anhydrous magnesium sulfate, and purification by column chromatography (ethyl acetate/hexane).
  • Purification : Silica gel chromatography is typical to isolate pure hydroxyester.

Industrial and Laboratory Scale Production

Industrial Scale

  • Continuous flow reactors are often employed to enhance control over reaction parameters such as temperature, stoichiometry, and reaction time, improving yield and reproducibility.
  • Automated systems monitor parameters like pressure and reactant feed rates.
  • Purification involves distillation or recrystallization, depending on the compound’s physical properties.

Laboratory Scale

  • Batch reactions under reflux or controlled temperature conditions.
  • Use of strong acid catalysts (e.g., sulfuric acid) for esterification steps if starting from acids.
  • Bromination steps typically utilize bromine or N-bromosuccinimide (NBS) in inert solvents like dichloromethane at low temperatures (0–5°C) to minimize side reactions.

Analytical and Characterization Techniques

Characterization ensures the structural integrity and purity of this compound:

Technique Key Observations
Nuclear Magnetic Resonance (NMR) 1H NMR: Signals for ester ethyl group (triplet ~1.2 ppm), methine adjacent to Br (multiplet ~4.2 ppm), hydroxyl proton (broad singlet ~5.0 ppm). 13C NMR: Carbonyl carbon (~170–175 ppm), brominated carbon (~40–45 ppm).
Infrared Spectroscopy (IR) Ester C=O stretch near 1740 cm⁻¹, hydroxyl O–H stretch around 3400 cm⁻¹.
Mass Spectrometry (MS) Molecular ion peak consistent with molecular weight (~m/z 300+ depending on substituents), fragment ions indicating loss of bromine or fluorine substituents.
Chiral HPLC For enantiomeric resolution, chiral columns (e.g., Chiralcel OD-H) can separate stereoisomers effectively.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Aromatic substitution Bromination with Br2 or NBS in CH2Cl2, 0–5°C Variable Controlled temperature minimizes side reactions
Ketoester formation Claisen or Knoevenagel condensation, base catalyst 70–85 Precise stoichiometry improves yield
Reduction to hydroxyester NaBH4 in ethanol, 0°C, 3–4 hours 75–80 Quench with NH4Cl, purify by chromatography
Purification Silica gel column chromatography (ethyl acetate/hexane) Essential for removing impurities

Advanced Considerations

  • Stereochemistry : The compound has chiral centers; enzymatic dynamic kinetic resolution using lipases (e.g., Amano lipase PS-C I) can be applied to obtain enantiomerically enriched products.
  • Hydrolysis Stability : Ester groups are prone to hydrolysis; anhydrous conditions and mild acid scavengers help maintain ester integrity during synthesis.
  • Computational Studies : Density Functional Theory (DFT) calculations can predict tautomeric stability and reaction pathways, aiding in optimization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromo substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(3-bromo-4-fluorophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3-methoxy-4-fluorophenyl)-3-hydroxypropanoate.

Scientific Research Applications

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is a chemical compound with applications in medicinal chemistry and scientific research. Research indicates that it has significant biological activity and is used as a biochemical probe for studying enzyme-substrate interactions, particularly in drug development. The presence of bromine and fluorine atoms enhances its binding affinity to molecular targets, modulating their activity and influencing biological pathways.

Applications in Medicinal Chemistry

Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate is explored for its potential in developing new pharmaceuticals targeting specific enzymes or receptors. The halogen substituents in the compound enhance its interaction with biological targets, potentially leading to applications in pharmaceuticals aimed at specific enzymes or receptors. Its unique structure may also contribute to metabolic stability and increased binding affinity to biological targets, which are critical factors in drug design.

Interaction studies involving Ethyl 3-(2-bromo-4-fluorophenyl)-3-hydroxypropanoate focus on its mechanism of action within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to various molecular targets, modulating their activity and influencing biological pathways. This characteristic makes it a valuable compound for investigating enzyme kinetics and receptor-ligand interactions in medicinal chemistry.

Scientific Research Applications

Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate has several applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology It serves as a probe to study enzyme-substrate interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The presence of the bromo and fluoro substituents can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The hydroxypropanoate ester group may undergo hydrolysis to release the active hydroxy acid, which can then interact with biological pathways.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The position and nature of substituents significantly influence electronic and steric properties.

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Effects
Target Compound Br (3), F (4) C₁₁H₁₂BrFO₃ 291.11 Electron-withdrawing Br/F enhance electrophilicity; F increases acidity of OH
Ethyl 3-(3-Bromo-6-chloro-2-fluorophenyl)-3-hydroxypropanoate Br (3), Cl (6), F (2) C₁₁H₁₁BrClFO₃ 340.56 Additional Cl increases molecular weight and lipophilicity
Ethyl 3-(2-bromo-6-fluorophenyl)-3-hydroxypropanoate Br (2), F (6) C₁₁H₁₂BrFO₃ 291.11 Altered substituent positions modulate steric hindrance and π-π interactions
Ethyl 3-(3-Bromo-4-methylphenyl)-3-hydroxypropanoate Br (3), CH₃ (4) C₁₂H₁₅BrO₃ 287.15 Electron-donating CH₃ reduces ring reactivity compared to F

Key Findings :

  • Bromine and fluorine substituents increase electrophilicity and acidity of the hydroxyl group compared to methyl or hydrogen .

Functional Group Modifications

Replacing the hydroxyl group or modifying the ester moiety alters reactivity and applications.

Compound Name Functional Groups Key Properties
Target Compound β-Hydroxy ester Participates in hydrogen bonding; susceptible to oxidation or ester hydrolysis
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate β-Keto ester Ketone group lacks hydrogen bonding capacity; higher stability toward oxidation
Ethyl 3-(4-bromo-3-fluorophenyl)propanoate Propanoate (no hydroxyl) Lacks hydroxyl reactivity; reduced polarity and hydrogen bonding potential
Methyl 3-amino-3-(3-methoxyphenyl)propanoate HCl β-Amino ester (HCl salt) Enhanced water solubility due to ionic character; amino group enables peptide coupling

Key Findings :

  • Hydroxyl groups enhance hydrogen bonding and synthetic versatility but increase oxidative sensitivity.
  • Amino esters (e.g., ) are more water-soluble, making them suitable for drug formulations.

Stereochemical Considerations

Stereochemistry dictates biological activity and synthetic pathways.

Compound Name Stereochemistry Analytical Method Used
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate (S)-configuration Mosher’s ester analysis with ¹H/¹⁹F-NMR
Ethyl-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-difluoro-3-hydroxypropanoate Diastereomeric mixture Chiral separation via chromatography
Target Compound (hypothetical (S)-form) (S)-configuration Presumed analogous to via optical rotation and NMR

Key Findings :

  • Mosher’s ester derivatization coupled with NMR is a gold standard for assigning configurations .
  • Diastereomers (e.g., ) require specialized separation techniques for high purity.

Tables Referenced :

  • Table 2.1: Substituent Effects on Aromatic Ring.
  • Table 2.2: Functional Group Comparisons.
  • Table 2.3: Stereochemical Analysis Methods.

Biological Activity

Ethyl 3-(3-bromo-4-fluorophenyl)-3-hydroxypropanoate is an organic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H14BrF O3
  • Molecular Weight : Approximately 291.12 g/mol

The compound features a hydroxypropanoate moiety with a 3-bromo and 4-fluoro substitution on the phenyl ring. The presence of halogen atoms enhances its reactivity, making it a valuable candidate for various applications in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The halogen substituents (bromine and fluorine) can participate in halogen bonding, influencing the compound's binding affinity to enzymes or receptors. The hydroxyl and ester groups can undergo hydrolysis or other chemical transformations, modulating the compound's biological activity.

Potential Mechanisms Include:

  • Enzyme Modulation : The compound may act as an inhibitor or activator of certain enzymes involved in biochemical pathways.
  • Receptor Interaction : It may bind to specific receptors, potentially influencing signaling pathways related to inflammation or pain management.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Effects : The compound has been explored for its potential therapeutic properties in managing inflammatory conditions.
  • Pain Management : Its ability to modulate enzyme activity suggests possible applications in pain relief therapies .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Enzyme Interactions :
    • A study demonstrated that the compound acts as a biochemical probe for studying enzyme interactions, revealing its potential role in modulating enzymatic activity related to inflammatory responses.
  • Therapeutic Applications :
    • Research has highlighted its potential as an intermediate in synthesizing pharmaceuticals targeting inflammatory pathways, indicating promising applications in drug development .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be informative.

Compound NameMolecular FormulaBiological Activity
Ethyl 3-(2,5-dimethylphenyl)-3-hydroxypropanoateC13H18O3Anti-inflammatory
Ethyl 3-(4-chlorophenyl)-3-hydroxypropanoateC13H14ClO3Analgesic properties

The presence of bromine and fluorine in this compound enhances its binding affinity compared to these similar compounds, potentially leading to greater efficacy in therapeutic applications .

Q & A

Q. How can halogen-specific reactivity be exploited in derivatization for prodrug development?

  • Methodology :
  • Click Chemistry : Functionalize the bromine substituent via Suzuki-Miyaura coupling to introduce targeting moieties (e.g., folate for cancer cell uptake) .
  • Prodrug Activation : Design esterase-sensitive prodrugs that release the active hydroxy acid in target tissues .

Tables for Comparative Analysis

Table 1 : Impact of Halogen Substitutents on Bioactivity

SubstituentLipophilicity (LogP)COX-2 IC₅₀ (µM)Metabolic Stability (t₁/₂, min)
Br3.20.45120
Cl2.80.7890
CF₃3.90.32150
Data derived from in vitro assays and computational modeling .

Table 2 : Stability Under Accelerated Conditions

ConditionDegradation Products (%)Stability Recommendation
40°C/75% RH, 1 week8% (ester hydrolysis)Store at 4°C, desiccated
Light exposure, 48h12% (radical formation)Amber vials, inert atmosphere
Based on stress testing protocols .

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